molecular formula C3H5HgN B13742719 Ethylmercury cyanide CAS No. 2279-63-2

Ethylmercury cyanide

Cat. No.: B13742719
CAS No.: 2279-63-2
M. Wt: 255.67 g/mol
InChI Key: XFYBCYOOCKKJSM-UHFFFAOYSA-N
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Description

Cyano(ethyl)mercury is an organomercury compound that contains a cyano group (–CN) and an ethyl group (–C2H5) bonded to a mercury atom Organomercury compounds are known for their significant biological and chemical activities, and cyano(ethyl)mercury is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano(ethyl)mercury typically involves the reaction of ethylmercury chloride with a cyanide source. One common method is the reaction of ethylmercury chloride with sodium cyanide in an aqueous or alcoholic medium. The reaction proceeds as follows:

C2H5HgCl+NaCNC2H5HgCN+NaCl\text{C2H5HgCl} + \text{NaCN} \rightarrow \text{C2H5HgCN} + \text{NaCl} C2H5HgCl+NaCN→C2H5HgCN+NaCl

Industrial Production Methods

Industrial production of cyano(ethyl)mercury may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds and cyanide.

Chemical Reactions Analysis

Types of Reactions

Cyano(ethyl)mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert cyano(ethyl)mercury to other organomercury compounds.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or thiols can react with cyano(ethyl)mercury.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric cyanide, while substitution with a halide may produce ethylmercury halide.

Scientific Research Applications

Cyano(ethyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.

    Industry: Cyano(ethyl)mercury is used in the production of certain materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cyano(ethyl)mercury involves its interaction with cellular components. The cyano group can inhibit cellular respiration by binding to cytochrome oxidase, leading to cellular asphyxiation. The ethyl group may facilitate the compound’s entry into cells, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Contains a methyl group instead of an ethyl group.

    Phenylmercury: Contains a phenyl group instead of an ethyl group.

    Mercuric cyanide: Contains two cyano groups bonded to mercury.

Uniqueness

Cyano(ethyl)mercury is unique due to the presence of both a cyano group and an ethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

2279-63-2

Molecular Formula

C3H5HgN

Molecular Weight

255.67 g/mol

IUPAC Name

cyano(ethyl)mercury

InChI

InChI=1S/C2H5.CN.Hg/c2*1-2;/h1H2,2H3;;

InChI Key

XFYBCYOOCKKJSM-UHFFFAOYSA-N

Canonical SMILES

CC[Hg]C#N

Origin of Product

United States

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